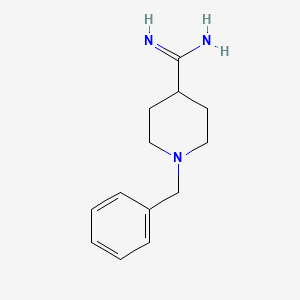

1-Benzylpiperidine-4-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidine-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-13(15)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMRSSYNNREJES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=N)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzylpiperidine 4 Carboximidamide

Established and Emerging Synthetic Routes to 1-Benzylpiperidine-4-carboximidamide

The synthesis of this compound is not a trivial one-step process but relies on multi-step sequences starting from more readily available precursors. The key challenge lies in the formation of the carboximidamide (amidine) functional group.

The most established and widely documented method for the synthesis of amidines from nitriles is the Pinner reaction. wikipedia.orgwikipedia.org This classical approach involves a two-step sequence starting from the corresponding nitrile, 1-benzylpiperidine-4-carbonitrile (B2688994).

Step 1: Synthesis of the Nitrile Precursor The precursor, 1-benzylpiperidine-4-carbonitrile, can be synthesized from commercially available 4-piperidinecarboxylic acid. A typical sequence involves:

Esterification of 4-piperidinecarboxylic acid.

N-benzylation of the piperidine (B6355638) nitrogen.

Hydrolysis of the ester to the carboxylic acid.

Amidation to form 1-benzylpiperidine-4-carboxamide (B1270487).

Dehydration of the amide, often using an agent like thionyl chloride, to yield 1-benzylpiperidine-4-carbonitrile.

Step 2: The Pinner Reaction The Pinner reaction converts the nitrile to the target carboximidamide. drugfuture.com

Formation of the Pinner Salt: The nitrile (1-benzylpiperidine-4-carbonitrile) is treated with an anhydrous alcohol (such as ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas. researchgate.net This reaction forms a stable intermediate known as an imidate salt, or Pinner salt. wikipedia.orgjk-sci.com It is crucial to maintain low temperatures and anhydrous conditions to prevent the imidate from rearranging into a less reactive amide. jk-sci.com

Ammonolysis: The isolated Pinner salt is then treated with ammonia (B1221849), usually in an alcoholic solution. researchgate.net The ammonia displaces the alcohol portion of the imidate to form the final amidine hydrochloride salt. Subsequent neutralization yields the free base, this compound.

This classical route, while reliable, often involves harsh reagents like anhydrous HCl gas and requires careful control of reaction conditions.

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient reactions. Several "green" alternatives to the classical Pinner reaction have emerged for the synthesis of amidines.

One promising strategy involves the direct, catalytic addition of amines to nitriles, which offers higher atom economy. nih.gov For the synthesis of this compound, this would involve the direct reaction of 1-benzylpiperidine-4-carbonitrile with ammonia. While direct addition often requires high pressure, catalytic systems have been developed to facilitate this transformation under milder conditions. google.com

Catalytic systems reported for general amidine synthesis that could be adapted for this purpose include:

Ytterbium-catalyzed addition: Ytterbium amides or Yb(OTf)₃ have been shown to catalyze the addition of amines to nitriles. organic-chemistry.org

Copper-catalyzed reactions: Copper salts can catalyze the coupling of nitriles and amines, representing a more sustainable alternative to stoichiometric reagents. organic-chemistry.org

Iron-catalyzed synthesis: Inexpensive and non-toxic iron complexes, such as Fe(NO₃)₃·9H₂O, have been used to catalyze the formation of amides from nitriles and could potentially be adapted for amidine synthesis. researchgate.net

Another approach focuses on using greener solvents. For instance, the synthesis of the precursor amide could be achieved using enzymatic methods with biocatalysts like Candida antarctica lipase (B570770) B in a green solvent, which avoids hazardous reagents and simplifies purification. researchgate.net

Optimizing the yield and purity of this compound requires a systematic approach to the multi-step synthesis. Design of Experiments (DoE) is a powerful statistical methodology used to efficiently optimize chemical reactions by simultaneously varying multiple factors like temperature, concentration, and catalyst loading. rsc.orgmt.com

Key parameters for optimization in the synthesis would include:

Pinner Reaction Conditions: The yield of the Pinner reaction is highly sensitive to reaction conditions. Optimization would focus on the choice of acid catalyst, solvent, and careful temperature control to prevent the thermodynamically unstable imidate intermediate from decomposing. jk-sci.com

Nitrile Precursor Synthesis: Each step in the formation of 1-benzylpiperidine-4-carbonitrile can be optimized. For example, in the dehydration of the precursor amide, the molar ratio of the dehydrating agent and the reaction time are critical variables that can be fine-tuned to maximize yield and minimize by-product formation.

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound structure contains multiple reactive sites that allow for extensive functionalization, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

The piperidine nitrogen in the this compound scaffold is a secondary amine and is readily susceptible to N-alkylation and N-acylation reactions. However, direct functionalization is complicated by the presence of the basic amidine group. A common strategy would involve modifying a precursor before the final amidine formation.

For example, starting with a common intermediate like methyl 4-piperidinecarboxylate, a variety of substituents other than benzyl (B1604629) can be introduced at the nitrogen position.

N-Alkylation: Reaction with various alkyl halides (e.g., substituted benzyl bromides, alkyl iodides) in the presence of a mild base like potassium carbonate in a polar aprotic solvent (e.g., DMF) would yield a diverse set of N-substituted piperidine precursors.

N-Acylation: Reaction with acyl chlorides or anhydrides would introduce an amide linkage at the piperidine nitrogen.

These N-functionalized precursors can then be carried forward through the multi-step sequence (hydrolysis, amidation, dehydration, Pinner reaction) to generate the corresponding N-substituted-piperidine-4-carboximidamide analogs.

The carboximidamide (amidine) group is a highly versatile functional group for the synthesis of nitrogen-containing heterocycles. researchgate.net It can act as a binucleophile and react with various electrophilic partners to construct new rings. This strategy allows for the fusion or attachment of heterocyclic systems to the piperidine core at the 4-position.

Common cyclization reactions involving amidines include:

Pyrimidine (B1678525) Synthesis: Amidines react with 1,3-dicarbonyl compounds (like β-diketones or β-ketoesters) or their equivalents to form substituted pyrimidine rings.

Imidazole (B134444) Synthesis: Reaction with α-haloketones leads to the formation of imidazole derivatives.

1,2,4-Triazine Synthesis: Condensation with 1,2-dicarbonyl compounds can yield triazines.

These reactions demonstrate that the amidine moiety of this compound can serve as a powerful synthon for creating complex molecular architectures, where the piperidine acts as a substituent on a newly formed heterocyclic ring. nih.gov

Regioselectivity and Stereoselectivity in this compound-Based Reactions

Regioselectivity:

Reactions involving this compound can exhibit regioselectivity at several sites. The N-benzyl group can undergo reactions on the phenyl ring, the piperidine ring can be functionalized, and the carboximidamide group itself has two nitrogen atoms that can react.

N-Alkylation and N-Arylation of the Carboximidamide Group: The carboximidamide group possesses two nitrogen atoms, and their relative nucleophilicity will determine the regioselectivity of alkylation or arylation reactions. In a study on the N-ethylation of a related N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, it was found that the reaction occurred selectively at the nitrogen of the oxoquinoline ring. nih.gov This was attributed to the higher acidity of the N-H proton of the quinoline (B57606) ring compared to the carboxamide N-H, leading to preferential deprotonation and subsequent alkylation. nih.gov A similar principle would apply to this compound, where the relative basicity and steric hindrance of the two nitrogen atoms of the carboximidamide group would direct the outcome of such reactions.

Reactions on the Piperidine Ring: The piperidine ring can undergo C-H functionalization. The regioselectivity of such reactions is often influenced by the directing effect of the nitrogen atom and any existing substituents. For instance, palladium-catalyzed C-H activation reactions have been shown to be highly regioselective in related systems, with the site of functionalization being controlled by the ligand environment of the catalyst.

Stereoselectivity:

The stereochemical outcome of reactions at the C-4 position of the piperidine ring is a critical aspect, as this carbon is a potential stereocenter.

Conformation of the Piperidine Ring: The piperidine ring in this compound typically adopts a chair conformation. nih.gov The orientation of the substituent at the C-4 position (equatorial or axial) will significantly influence the stereochemical course of subsequent reactions. In many piperidine derivatives, bulky substituents at the C-4 position preferentially occupy the equatorial position to minimize steric strain. nih.gov

Diastereoselectivity in Reactions at C-4: In reactions involving the creation of a new stereocenter at or adjacent to the C-4 position, the existing stereochemistry of the piperidine ring can direct the approach of reagents, leading to diastereoselective outcomes. For example, in the synthesis of α-oxazolidinones from piperidine-based amides, the reaction yielded two diastereomers with a trans-configuration of the hydrogens at the newly formed stereocenters on the piperidine ring. chinesechemsoc.org The stereochemistry of the piperidine ring can be influenced by the substituents present. For example, the piperidine ring in both (±)-erythro- and (±)-threo-4-fluoromethylphenidate exists in a chair conformation with the substituent in an equatorial position. nih.gov

A summary of factors influencing selectivity is presented in the table below.

| Selectivity Type | Influencing Factors | Potential Outcomes for this compound |

| Regioselectivity | Relative basicity of carboximidamide nitrogens, Steric hindrance, Directing effects of the piperidine nitrogen. | Selective N-alkylation/acylation of one carboximidamide nitrogen over the other. Site-selective C-H functionalization on the piperidine ring. |

| Stereoselectivity | Chair conformation of the piperidine ring, Equatorial preference of the C-4 substituent, Steric approach control. | Diastereoselective addition to the carboximidamide group. Control of stereochemistry at C-4 during ring modifications. |

Mechanistic Investigations of this compound Chemical Reactivity

The kinetics and thermodynamics of reactions involving the carboximidamide group and the piperidine scaffold play a significant role in determining the feasibility and outcome of a reaction.

Thermodynamic Control: In reactions with multiple potential products, the thermodynamically more stable product will be favored under conditions of equilibrium. For instance, the regioselectivity of N-alkylation of the carboximidamide group could be under thermodynamic control, favoring the formation of the more stable N-substituted isomer. The stability would be influenced by factors such as conjugation and steric interactions.

Kinetic Control: Under kinetically controlled conditions, the product that is formed fastest will predominate. This is often the case at lower reaction temperatures. The relative activation energies of competing reaction pathways will determine the product distribution. For example, the deprotonation step in the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was found to be the thermodynamically favored step, leading to the observed regioselectivity. nih.gov

The identification of reaction intermediates and the characterization of transition states are fundamental to elucidating reaction mechanisms.

Reaction Intermediates: Reactions involving the carboximidamide group may proceed through various intermediates. For example, in the hydrolysis of carboxamides, tetrahedral intermediates are commonly formed. Similarly, reactions on the piperidine ring might involve charged intermediates or radical species, depending on the reaction conditions. Computational studies on the oxidative Heck reaction of indole (B1671886) have helped in understanding the regioselectivity by analyzing the stability of intermediates. researchgate.net

Transition States: The geometry and energy of transition states determine the rate and selectivity of a reaction. For instance, in a chiral Lewis acid-catalyzed Norrish Type II cyclization, a six-membered ring transition state was proposed to lead to the formation of a triplet biradical intermediate. chinesechemsoc.org The stereoselectivity of reactions at the C-4 position of the piperidine ring can be rationalized by analyzing the transition state energies for the approach of a reagent from either the axial or equatorial face.

Catalysis offers efficient and selective methods for the derivatization of molecules like this compound.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. These methods could be applied to the derivatization of the benzyl group or for C-H functionalization of the piperidine ring. The choice of ligand is often crucial for controlling the regioselectivity and reactivity. nih.gov For example, palladium-catalyzed carbonylative synthesis of acyl fluorides from aryl halides proceeds through a synergistic combination of visible light photoexcitation and ligand-favored reductive elimination.

Organocatalysis: Organocatalysis provides a metal-free alternative for various transformations. For instance, chiral organocatalysts could be employed to achieve enantioselective functionalization of the piperidine ring or the carboximidamide group.

Biocatalysis: Enzymes can offer high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions. While specific examples for this compound are not reported, enzymes such as lipases or amidases could potentially be used for the selective transformation of the carboximidamide group.

A table summarizing potential catalytic approaches is provided below.

| Catalytic Approach | Potential Application for this compound | Key Advantages |

| Transition-Metal Catalysis | C-H arylation of the piperidine ring; Cross-coupling reactions on the benzyl group. | High efficiency, broad substrate scope, tunable selectivity through ligand design. |

| Organocatalysis | Asymmetric transformations at the C-4 position; Enantioselective additions to the carboximidamide. | Metal-free, often mild reaction conditions, access to chiral products. |

| Biocatalysis | Selective hydrolysis or modification of the carboximidamide group. | High selectivity (chemo, regio, stereo), environmentally friendly conditions. |

Advanced Structural and Conformational Analysis of 1 Benzylpiperidine 4 Carboximidamide and Its Derivatives

Supramolecular Interactions and Crystal Engineering of 1-Benzylpiperidine-4-carboximidamide

Currently, there is no specific research data available in the public domain that details the hydrogen bonding networks and intermolecular forces of this compound.

Currently, there are no specific self-assembly or co-crystallization studies for this compound reported in the available literature.

Computational and Theoretical Investigations of 1 Benzylpiperidine 4 Carboximidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 1-benzylpiperidine-4-carboximidamide. DFT calculations can predict the molecular geometry, vibrational frequencies, and electronic structure. researchgate.netnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ekb.eg A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. nih.gov For instance, in similar structures, the oxygen and nitrogen atoms often represent nucleophilic sites prone to electrophilic attack. ekb.eg

Illustrative DFT-Calculated Electronic Properties for this compound

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. ekb.eg |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. mdpi.com These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are known for their high accuracy, though they are more computationally intensive than DFT. researchgate.net They are particularly valuable for precise geometry optimization and the calculation of molecular properties where high fidelity is required. wayne.edu

For this compound, ab initio calculations could provide a highly accurate three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles. These optimized geometries serve as the foundation for other computational studies, including vibrational analysis and molecular dynamics simulations. researchgate.net

Illustrative Ab Initio Predicted Molecular Properties for this compound

| Property | Method | Illustrative Predicted Value |

|---|---|---|

| Optimized Ground State Energy | HF/6-31G* | -825.123 Hartree |

| C-N (piperidine ring) Bond Length | MP2/cc-pVDZ | 1.46 Å |

| C=N (imidamide) Bond Length | MP2/cc-pVDZ | 1.28 Å |

| N-H (imidamide) Bond Length | MP2/cc-pVDZ | 1.01 Å |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a cinematic view of molecular behavior, tracking the movements of atoms and molecules over time. nih.gov This technique is essential for exploring the conformational landscape and thermodynamic properties of flexible molecules like this compound in various environments. researchgate.net

The flexibility of the piperidine (B6355638) ring and the rotatable bonds associated with the benzyl (B1604629) and carboximidamide groups mean that this compound can exist in multiple conformations. The piperidine ring itself typically adopts a stable chair conformation. core.ac.uk MD simulations can systematically explore these different spatial arrangements, a process known as conformational sampling. digitellinc.complos.org

By analyzing the potential energy of each conformation, a free energy landscape can be constructed. plos.org This landscape maps the stable, low-energy conformational states (basins) and the energy barriers required to transition between them. morressier.com Understanding this landscape is critical, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target. digitellinc.com

Illustrative Conformational Analysis of Key Dihedral Angles

| Dihedral Angle | Description | Illustrative Low-Energy Angle(s) |

|---|---|---|

| C-C-N-C (benzyl to piperidine) | Rotation of the benzyl group relative to the piperidine ring. | 60°, 180°, -60° |

| N-C-C-N (piperidine to carboximidamide) | Orientation of the carboximidamide group relative to the piperidine ring. | Equatorial preference |

| C-C-N-H (imidamide group) | Rotation around the C-N single bond of the imidamide. | 0°, 180° |

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (such as water or organic solvents), providing insights into solvation. rsc.org

Thermodynamic properties like the solvation free energy—the energy change associated with transferring a molecule from a vacuum to a solvent—can be calculated. nih.gov This value is crucial for predicting solubility and partitioning behavior between different phases (e.g., water and octanol), which are important parameters in drug development. bohrium.comarxiv.org Different solvents can stabilize different conformations of the molecule, potentially altering its activity. mdpi.com

Illustrative Solvation Free Energies (ΔGsolv) in Different Solvents

| Solvent | Dielectric Constant | Illustrative ΔGsolv (kcal/mol) | Implication |

|---|---|---|---|

| Water | 78.4 | -12.5 | High polarity suggests good solubility in aqueous environments. |

| Ethanol | 24.5 | -9.8 | Soluble in polar protic solvents. |

| Octanol | 10.3 | -8.2 | Indicates lipophilic character, relevant for membrane permeability. |

| n-Hexane | 1.9 | -2.1 | Low solubility in non-polar solvents. nih.gov |

In Silico Modeling of this compound Interactions with Biological Macromolecules

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery used to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. researchgate.net For this compound, this involves computationally placing the molecule into the binding site of a target protein to predict its binding orientation and affinity. nih.gov

Studies on similar piperidine derivatives have shown their potential to interact with various biological targets, including enzymes like cholinesterases or receptors like CCR5. nih.govnih.govnih.gov Docking simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results are often scored based on binding energy, where a lower value suggests a more favorable interaction. core.ac.uk These predictions can guide the synthesis of more potent and selective analogs. researchgate.net

Illustrative Molecular Docking Results with a Hypothetical Protein Target

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | Asp145, Lys72 | Hydrogen bond with imidamide group |

| Phe80, Leu128 | Hydrophobic interaction with benzyl ring | ||

| Hypothetical GPCR B | -7.9 | Trp257 | π-π stacking with benzyl ring |

| Ser105 | Hydrogen bond with piperidine nitrogen |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For analogs of this compound, docking studies have been crucial in understanding their interactions with various biological targets.

Detailed research findings from molecular docking studies on 1-benzylpiperidine-4-carboxamide (B1270487) derivatives have revealed key interactions with several protein families:

Monoamine Transporters (DAT, NET, and SERT): Docking simulations of 1-benzylpiperidine-4-carboxamide derivatives into the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters have identified critical transmembrane domains (TMs), specifically TM1, TM3, and TM6, as forming the ligand-binding pocket. The stability of the ligand-protein complex is often governed by a network of non-covalent interactions, including hydrogen bonds and π-stacking. The length of the carbon linker between the carboxamide nitrogen and an aromatic substituent has been shown to be a critical determinant for selectivity, particularly for DAT.

Cholinesterases (AChE and BuChE): In the context of Alzheimer's disease research, N-benzyl-piperidine derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Computational docking has successfully predicted favorable binding complexes between these derivatives and the cholinesterases, aiding in the design of multi-target inhibitors.

Sigma-1 (S1R) Receptor: Docking studies of piperidine-based ligands with the S1R receptor have shown that these compounds typically occupy a central core and two hydrophobic binding pockets, adopting a linear arrangement that mimics known crystallized ligands.

SARS-CoV-2 Proteins: In more recent research, a derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, was evaluated for its inhibitory potential against key protein targets of the SARS-CoV-2 virus through molecular docking. jddtonline.info

The key interacting residues identified through these molecular docking studies are crucial for understanding the specificity and affinity of these ligands.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Monoamine Transporters | Residues in Transmembrane Domains 1, 3, and 6 | Hydrogen Bonding, π-stacking |

| Acetylcholinesterase (AChE) | Not specified in available results | Not specified |

| Butyrylcholinesterase (BuChE) | Not specified in available results | Not specified |

| Sigma-1 (S1R) Receptor | Residues in central core and hydrophobic pockets | Hydrophobic Interactions |

| SARS-CoV-2 Protease | Not specified in available results | Not specified |

This table is based on generalized findings for 1-benzylpiperidine (B1218667) derivatives and not specifically for this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. dergipark.org.trnih.gov These models can then be used as 3D queries in virtual screening campaigns to identify novel, structurally diverse compounds from large chemical databases that are likely to be active at the target of interest. dergipark.org.trnih.gov

For derivatives of this compound, pharmacophore modeling has been applied, for instance, in the development of new sigma-1 (S1R) receptor ligands. A 3D pharmacophore model was instrumental in the design and synthesis of a new series of 1-benzyl-piperidine-4-carboxylic acid benzylamide derivatives as potent s1 ligands. nih.gov

Virtual screening, often in conjunction with pharmacophore modeling and molecular docking, is a cost-effective strategy to narrow down large compound libraries to a manageable number of promising candidates for experimental testing. jddtonline.infonih.gov The 1-benzylpiperidine scaffold has been utilized in such screening efforts to discover molecules with desired biological activities. researchgate.net

A typical pharmacophore model for a 1-benzylpiperidine derivative might include the following features:

| Pharmacophoric Feature | Description |

| Aromatic Ring | The benzyl group, often involved in π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor | The nitrogen or oxygen atoms in the carboxamide or carboximidamide group. |

| Hydrogen Bond Donor | The NH group(s) in the carboxamide or carboximidamide group. |

| Positive Ionizable Feature | The piperidine nitrogen, which is typically protonated at physiological pH. |

| Hydrophobic Group | The piperidine ring itself can engage in hydrophobic interactions. |

This table represents a hypothetical pharmacophore model based on the general structure of 1-benzylpiperidine derivatives.

The application of these computational methodologies has significantly advanced the understanding of the structure-activity relationships of 1-benzylpiperidine derivatives and continues to guide the discovery of new therapeutic agents.

Biological Target Engagement and Mechanistic Studies of 1 Benzylpiperidine 4 Carboximidamide

Identification and Characterization of Molecular Targets (In Vitro)

The in vitro characterization of molecular targets for compounds structurally related to 1-benzylpiperidine-4-carboximidamide has been explored through a variety of assays, revealing interactions with receptors and enzymes implicated in numerous physiological processes.

Derivatives of the 1-benzylpiperidine (B1218667) structure have shown significant affinity for sigma (σ) receptors, which are transmembrane proteins expressed in various tissues, including the central nervous system and cancer cells.

Competition binding studies using radiolabeled ligands have been instrumental in determining the binding affinities of these compounds. For instance, a derivative, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, demonstrated high-affinity binding to both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes in MCF-7 breast tumor cells. researchgate.netsigmaaldrich.comnih.gov In these studies, the compound was able to displace known sigma receptor ligands like Haloperidol and DTG in a dose-dependent manner, indicating direct interaction with the receptor binding sites. researchgate.netsigmaaldrich.com

Furthermore, studies on a series of 1-aralkyl-4-benzylpiperidine derivatives have confirmed their potent interaction with sigma receptors. ebi.ac.uk Some of these derivatives also exhibit notable affinity for the serotonin (B10506) 5-HT₁A receptor, suggesting a potential for multi-receptor engagement. ebi.ac.uk

Table 1: Receptor Binding Affinities of Selected 1-Benzylpiperidine Derivatives

| Compound | Receptor | Cell Line / Tissue | Kᵢ (nM) | Reference |

|---|---|---|---|---|

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma (vs. Haloperidol) | MCF-7 Cells | 4.6 | researchgate.netsigmaaldrich.com |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma (vs. DTG) | MCF-7 Cells | 56 | researchgate.netsigmaaldrich.com |

This table is interactive. You can sort and filter the data.

The 1-benzylpiperidine core and the carboximidamide functional group are present in molecules investigated as inhibitors of various enzymes, particularly those relevant to neurodegenerative diseases and cancer.

Acetylcholinesterase (AChE) and β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): These two enzymes are primary targets in Alzheimer's disease research. Derivatives containing a carboximidamide moiety have been synthesized and evaluated as dual inhibitors of both AChE and BACE1. rsc.org For example, a series of indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives showed inhibitory activity against both enzymes in the micromolar range. rsc.org Kinetic studies often reveal a mixed-type inhibition mechanism for related compounds. researchgate.net The core structure of 4-benzylpiperidine (B145979) has also been shown to act as a weak inhibitor of monoamine oxidase A (MAO-A) and MAO-B. wikipedia.org

Kinases: The carboximidamide group has been incorporated into hybrid molecules designed to target protein kinases involved in cell proliferation and cancer. nih.gov A series of piperine-carboximidamide hybrids were developed as cytotoxic agents targeting the Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-dependent kinase 2 (CDK2). nih.gov Several of these hybrids displayed potent inhibitory activity with IC₅₀ values in the nanomolar range against these kinases. nih.gov

Table 2: Enzyme Inhibitory Activity of Related Compounds

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| Indol-3-yl phenyl allylidene hydrazine carboximidamides | AChE & BACE1 | Micromolar (µM) range | rsc.org |

| Piperine-carboximidamide hybrids | EGFR | 96 - 127 nM | nih.gov |

| Piperine-carboximidamide hybrids | BRAF (V600E) | 40 - 49 nM | nih.gov |

| Piperine-carboximidamide hybrids | CDK2 | 12 nM (most potent) | nih.gov |

| 4-Benzylpiperidine | MAO-A | 130 µM | wikipedia.org |

| 4-Benzylpiperidine | MAO-B | 750 µM | wikipedia.org |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | nih.gov |

This table is interactive. You can sort and filter the data.

Molecular docking, a key computational biophysical technique, has been widely used to elucidate the binding modes of 1-benzylpiperidine derivatives with their protein targets. These studies are crucial for understanding the specific molecular interactions that drive ligand binding and activity.

Docking simulations of related amide and carboximidamide compounds into the active sites of enzymes like AChE, BACE1, and various kinases have identified key interactions. rsc.orgnih.gov These interactions typically include:

Hydrogen Bonds: The carboximidamide or amide groups are often involved in forming hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The benzyl (B1604629) group and the piperidine (B6355638) ring frequently engage in hydrophobic and π-stacking interactions with aromatic and aliphatic residues of the target protein, contributing significantly to binding affinity and selectivity. researchgate.net

For example, molecular docking of benzoyl piperidine amides into the tyrosinase enzyme indicated that the benzyl substituent engages in important interactions within the enzyme's active site, explaining the higher potency of these compounds. nih.gov Similarly, for AChE inhibitors, interactions with key residues in the binding pocket are mapped to understand the mechanism of inhibition. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies investigate how modifying the chemical structure of a compound affects its biological activity. For derivatives of 1-benzylpiperidine, these studies have been pivotal in optimizing potency and selectivity for various molecular targets. ebi.ac.uknih.gov

Systematic modification of the 1-benzylpiperidine scaffold has revealed several key structural features that determine biological activity:

The N-Benzyl Group: Modifications to the aromatic ring of the benzyl group (e.g., adding electron-withdrawing or electron-donating substituents) can significantly impact binding affinity and selectivity for targets like sigma receptors and various enzymes. ebi.ac.ukrsc.org Molecular docking studies suggest the benzyl substituent performs important interactions within the enzyme active site. nih.gov

The Piperidine Ring: The saturated piperidine ring provides a flexible yet defined three-dimensional structure that is crucial for orienting the functional groups for optimal interaction with the target.

The 4-Position Substituent: The nature of the group at the 4-position of the piperidine ring is a critical determinant of activity. The presence of a carboximidamide or carboxamide group is essential for interactions with many targets, often acting as a key hydrogen bond donor/acceptor. nih.gov

Linker Modifications: In related structures, the length and nature of any linker between the core scaffold and another chemical moiety have been shown to be critical. For example, in a series of 4-benzylpiperidine carboxamides, the length of a carbon linker was crucial for selectivity in inhibiting the dopamine (B1211576) transporter (DAT).

Rational drug design, often guided by computational modeling, is employed to create novel derivatives with improved activity. researchgate.net This process involves:

In Silico Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict how specific structural changes will affect binding affinity or inhibitory potency. researchgate.net

Targeted Synthesis: Synthesizing a focused library of compounds (SAR probes) where specific parts of the molecule are systematically varied. Common synthetic routes involve the benzylation of a pre-existing piperidine-4-carboxamide or the formation of an amide bond from a 1-benzylpiperidine-4-carboxylic acid intermediate. For carboximidamide derivatives, specific synthetic pathways are used to introduce this functional group. rsc.orgnih.gov

In Vitro Validation: Testing the newly synthesized derivatives in biological assays (e.g., receptor binding, enzyme inhibition) to validate the computational predictions and further refine the SAR models.

This iterative cycle of design, synthesis, and testing allows for the optimization of the lead compound to achieve higher potency and better selectivity for the desired biological target.

Following a comprehensive search for scientific literature, it has been determined that there is no available data specifically detailing the biological target engagement and mechanistic studies for the compound This compound corresponding to the requested sections.

Research and data concerning Quantitative Structure-Activity Relationship (QSAR) modeling, specific cell-based assays for target validation, modulation of intracellular signaling pathways, or studies on antimicrobial and antifungal mechanisms for this exact molecule are not present in the public domain based on the conducted searches.

While information exists for structurally related compounds, such as derivatives of piperazine-1-carboxamidine, N-benzyl piperidine-4-one, and various piperidine carboxamides, the strict requirement to focus solely on this compound prevents the inclusion of this data. Using information from these analogs would not accurately represent the scientific profile of the specified compound and would violate the instructions provided.

Therefore, it is not possible to generate the requested article with scientifically accurate and non-hallucinatory content for the specified outline.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The reactivity of both the core scaffold and the carboximidamide moiety makes this compound a valuable starting point for the construction of more elaborate molecular structures.

The this compound structure is an excellent precursor for the synthesis of advanced nitrogen-containing heterocycles. The piperidine ring itself is a foundational six-membered heterocycle in medicinal chemistry. nih.gov More significantly, the carboximidamide group (also known as an amidine) is a reactive functional group that can serve as a linchpin in the formation of new heterocyclic rings. researchgate.net

Amidines are well-documented synthetic intermediates for a variety of heterocyclic compounds. researchgate.net For instance, the chemistry of amidines allows for their conversion into substituted triazoles, pyrimidines, or other complex ring systems through reactions with suitable partners. beilstein-journals.org The reaction of thioamides with sulfonyl azides, for example, has been shown to be a viable method for the regioselective synthesis of N-sulfonyl amidines, which are themselves versatile intermediates. beilstein-journals.org While specific literature detailing the cyclization reactions of this compound is not extensive, established principles of amidine chemistry suggest its potential as a starting material for multi-cyclic compounds that incorporate the piperidine unit.

The 1-benzylpiperidine framework is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is recurrently found in compounds with diverse biological activities. This scaffold provides a defined three-dimensional conformation that is crucial for effective interaction with biological targets like enzymes and receptors. The addition of the carboximidamide group, a known pharmacophore with multidirectional biological activity, creates a building block ripe for the development of new bioactive molecules. nih.gov

The carboximidamide moiety is a bioisostere of a carboxylic acid or amide and can form strong ionic and hydrogen-bonding interactions with biological targets. nih.gov This functional group is found in compounds with antitumor, anti-platelet, and antimicrobial properties. nih.gov The strategic combination of the proven 1-benzylpiperidine core with the pharmacologically relevant carboximidamide group presents a rational approach for designing novel therapeutic agents.

Table 1: Examples of Bioactive Scaffolds Incorporating the Piperidine Core This table illustrates the versatility of the piperidine scaffold, suggesting the potential for creating new bioactive molecules by functionalizing it with a carboximidamide group.

| Derivative Class | Biological Target/Application | Reference(s) |

|---|---|---|

| 4-Benzylpiperidine Derivatives | Monoamine Releasing Agent (Norepinephrine, Dopamine) | wikipedia.org |

| Substituted Benzamides | Sigma Receptor Ligands for PET Imaging | beilstein-journals.org |

| Fentanyl Analogues | Narcotic Analgesics | nih.gov |

| Donepezil Precursors | Acetylcholinesterase Inhibitors (Alzheimer's Disease) | nih.gov |

Utilization as a Chemical Probe for Biological Systems (In Vitro/Ex Vivo)

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cells, to understand their function. The distinct properties of this compound make it a candidate for development into such a tool.

Molecular target deconvolution is the process of identifying the specific biological molecules (e.g., proteins) with which a bioactive compound interacts to produce its effect. The structure of this compound is well-suited for this purpose. The carboximidamide group is strongly basic and can form a stable, charge-delocalized amidinium ion upon protonation. wikipedia.org This feature facilitates strong and specific hydrogen-bonding and ionic interactions with protein targets. nih.gov

This compound could be functionalized to create a probe for techniques like affinity chromatography, where it is immobilized on a solid support to "fish" for its binding partners from a cell lysate. Alternatively, it could be used in thermal proteome profiling, where changes in protein thermal stability upon ligand binding are measured across the proteome to identify targets. Its defined structure and potential for high-affinity interactions are key attributes for a successful chemical probe designed for target identification.

Biochemical and cell-based assays are fundamental to the drug discovery process, providing critical information on a compound's mechanism of action, potency, and cellular effects. bioascent.comnews-medical.net this compound can be a valuable tool in the creation and validation of these assays.

Given that related piperidine derivatives are known to target specific protein classes like G-protein coupled receptors and enzymes, this compound could be used as a reference or tool compound in assays for these targets. nih.govbioascent.com For example, in a competitive binding assay, it could be used to displace a labeled ligand to determine the binding affinity of new test compounds. In cell-based assays, which can monitor processes like cell proliferation or apoptosis, it could serve as a benchmark compound to validate the assay's performance and sensitivity. news-medical.net The development of bespoke assays often relies on well-characterized molecules to ensure the assay is robust and reliable for screening large compound libraries. bioascent.com

Table 2: Potential Applications in Assay Development This table outlines assay types where this compound could be employed as a tool compound based on the known activities of its structural motifs.

| Assay Type | Purpose | Potential Role of the Compound | Reference(s) |

|---|---|---|---|

| Biochemical Assays | |||

| Enzyme Inhibition Assay | To measure the inhibition of a specific enzyme (e.g., kinase, protease). | As a reference inhibitor or to establish assay parameters. | bioascent.com |

| Radioligand Binding Assay | To quantify ligand affinity for a receptor. | As a competitive ligand to determine the Ki of unknown compounds. | beilstein-journals.org |

| Cell-Based Assays | |||

| Cellular Proliferation Assay | To monitor the rate of cell growth in response to a compound. | To establish a dose-response curve and validate assay sensitivity. | news-medical.net |

| Apoptosis Assay | To determine if a compound induces programmed cell death. | As a positive or negative control, depending on its activity. | news-medical.net |

| Gene Reporter Assay | To measure the activation or inhibition of a specific signaling pathway. | To validate the link between target engagement and a cellular response. | news-medical.net |

Applications of 1 Benzylpiperidine 4 Carboximidamide in Academic Research

Functionalization of Surfaces and Self-Assembled Monolayers

It is possible that the user may have intended to inquire about the more widely referenced 1-Benzylpiperidine-4-carboxamide (B1270487). Should information on this alternative compound be of interest, a new search could be initiated.

Future Directions and Emerging Research Avenues for 1 Benzylpiperidine 4 Carboximidamide

Development of Innovative and Efficient Synthetic Methodologies

Future research will likely focus on establishing efficient and scalable synthetic routes to 1-Benzylpiperidine-4-carboximidamide and its analogs. While direct synthesis methods are not yet published, plausible pathways can be inferred from related compounds. A common strategy involves the multi-step synthesis of the key intermediate, 1-benzylpiperidine-4-carboxaldehyde. google.com This process can start from 4-piperidinecarboxylic acid, which undergoes esterification, N-alkylation with benzyl (B1604629) bromide, hydrolysis to the carboxylic acid, acylation to 1-benzylpiperidine-4-carboxamide (B1270487), dehydration to the corresponding nitrile (1-benzylpiperidine-4-carbonitrile), and subsequent reduction to the aldehyde. google.com

An alternative route to the aldehyde involves the direct oxidation of (1-benzyl-4-piperidyl)methanol. google.com Another established method is the reduction of ethyl 1-benzylpiperidine-4-carboxylate using a reducing agent like diisobutylaluminum hydride (DIBAL-H). prepchem.com

Table 1: Properties of Key Synthetic Precursors

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | CAS Number |

|---|---|---|---|---|

| 1-Benzylpiperidine-4-carboxamide | C13H18N2O | 218.29 | Solid | 62992-68-1 |

| 1-Benzylpiperidine-4-carboxaldehyde | C13H17NO | 203.28 | Liquid | 22065-85-6 |

| Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | 247.33 | Liquid | 24228-40-8 |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

ML algorithms, particularly deep learning and graph neural networks, can be trained on large datasets of known molecules to learn the complex relationships between chemical structures and their biological functions. mdpi.com This would enable the de novo design of new this compound derivatives with enhanced potency and selectivity for specific targets. mdpi.com Furthermore, AI can accelerate the process by performing high-throughput virtual screening of vast virtual libraries, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing, thereby saving considerable time and resources. mdpi.comnih.gov

Exploration of Underexplored Biological Targets and Polypharmacology Approaches

The N-benzylpiperidine scaffold is a "privileged" structure known to interact with a variety of biological targets, making it an ideal candidate for polypharmacology—the concept of designing single molecules that can modulate multiple targets. This approach is particularly relevant for complex multifactorial diseases like Alzheimer's disease. For instance, researchers have rationally designed N-benzylpiperidine derivatives to act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Other studies have identified N-benzylpiperidine compounds with activity at alpha2-adrenergic and sigma-receptors.

Future research could systematically explore the activity of this compound and its analogs against a wide panel of receptors, enzymes, and ion channels. This could uncover novel therapeutic applications. The carboximidamide group itself can form strong bidentate hydrogen bonds, potentially conferring unique binding properties compared to the more common amide or ester derivatives. This exploration could lead to the discovery of first-in-class agents with multi-target efficacy for treating complex conditions.

Potential for High-Throughput Screening Technologies in Analog Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds against specific biological targets. Once a synthetic methodology for producing a library of diverse this compound analogs is established, HTS will be a critical tool for uncovering their biological potential.

These libraries can be screened against a wide array of assays to identify "hits"—compounds that modulate the activity of a target. thermofisher.com Quantitative HTS (qHTS) methodologies can provide even more value by generating concentration-response curves for every compound in the library, offering immediate insight into potency and efficacy and helping to eliminate many false positives and negatives that plague single-concentration screens. The data generated from HTS can rapidly build structure-activity relationships (SAR) and identify promising lead compounds for further optimization, significantly accelerating the path from initial discovery to a potential drug candidate.

Green Chemistry and Sustainable Practices in this compound Research

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve safety and efficiency. Future research into the synthesis of this compound should prioritize these sustainable practices. mdpi.com This includes the use of less hazardous solvents, development of solvent-free reaction conditions, and the use of recyclable catalysts to improve atom economy and minimize waste. mdpi.com

For example, efficient green chemistry approaches have been developed for the synthesis of N-substituted piperidones, key precursors in piperidine (B6355638) chemistry. These methods offer significant advantages over classical synthetic approaches. Modern techniques such as flow chemistry, microwave-assisted synthesis, and biocatalysis could also be applied. mdpi.com Biocatalysis, using enzymes to perform specific chemical transformations, is particularly attractive as it often proceeds with high selectivity under mild, aqueous conditions. By incorporating green chemistry principles from the outset, the development of this compound can proceed in an environmentally responsible and sustainable manner.

Q & A

What are the key considerations for safe handling and storage of 1-Benzylpiperidine-4-carboximidamide in laboratory settings?

Basic Question

Methodological Answer:

-

Handling Precautions:

- Perform experiments in a well-ventilated fume hood to minimize inhalation risks .

- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. In case of exposure, flush affected areas with water for 15 minutes and seek medical attention .

- Avoid generating aerosols or vapors during weighing or dissolution. Use local exhaust ventilation if necessary .

-

Storage Conditions:

| Parameter | Recommendation | Evidence |

|---|---|---|

| Temperature | 2–8°C (refrigerator) | |

| Incompatible Materials | Oxidizers, strong acids/bases | |

| Container Type | Sealed glass vials with PTFE-lined caps |

What synthetic routes are commonly employed for the preparation of this compound?

Basic Question

Methodological Answer:

A multi-step synthesis is typically used:

Benzylation of Piperidine: React piperidine with benzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous THF at 60°C for 12 hours .

Functionalization at C4: Introduce the carboximidamide group via nucleophilic substitution or condensation reactions. For example, treat 1-benzylpiperidine-4-carbonitrile with hydroxylamine hydrochloride under reflux in ethanol .

Key Analytical Validation Steps:

- Confirm intermediate purity using TLC (silica gel, ethyl acetate/hexane eluent) and HPLC (C18 column, UV detection at 254 nm) .

- Final product characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

How can researchers address discrepancies in the reported reactivity of this compound derivatives under varying experimental conditions?

Advanced Question

Methodological Answer:

Discrepancies may arise from differences in reaction solvents, temperature, or catalytic systems. To resolve contradictions:

- Control Experiments: Systematically vary one parameter (e.g., solvent polarity) while keeping others constant.

- Spectroscopic Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction intermediates and identify side products .

- Computational Modeling: Employ density functional theory (DFT) to predict reactive sites and compare with experimental outcomes .

Example Case:

If a derivative exhibits unexpected stability in acidic conditions, perform pH-dependent stability assays (e.g., 1H NMR in D₂O at pH 2–7) to map decomposition pathways .

What methodological approaches are recommended for elucidating the structural conformation of this compound using crystallographic data?

Advanced Question

Methodological Answer:

- Crystallization: Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) at 4°C .

- Data Collection: Use a synchrotron or lab-source X-ray diffractometer (λ = 0.71073 Å, Mo-Kα radiation) .

- Structure Refinement: Process data with SHELXL (version 2018/3), applying full-matrix least-squares refinement. Validate using the IUCr CheckCIF tool .

| Parameter | Typical Value | Evidence |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | < 0.05 | |

| Key Bond Length (C-N) | 1.34 Å (carboximidamide group) |

What analytical techniques are essential for confirming the purity and identity of synthesized this compound?

Basic Question

Methodological Answer:

-

Chromatography:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor UV absorption at 210 nm .

- GC-MS: For volatile derivatives, employ a DB-5 column and electron ionization (EI) mode .

-

Spectroscopy:

- ¹H/¹³C NMR: Compare chemical shifts with literature data (e.g., δ 7.3 ppm for benzyl aromatic protons) .

- FTIR: Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for intermediates) .

How should researchers design experiments to investigate the biological activity of this compound while mitigating potential toxicity risks?

Advanced Question

Methodological Answer:

- In Vitro Screening: Start with cell-based assays (e.g., MTT viability tests on HEK293 or HepG2 cells) to assess cytotoxicity at 10–100 µM concentrations .

- Toxicology Profiling: Perform Ames tests for mutagenicity and hERG binding assays for cardiac liability .

- Dose Optimization: Use pharmacokinetic modeling (e.g., WinNonlin) to predict safe dosing ranges in preclinical models .

Safety Protocol:

- Conduct all work in a BSL-2 lab with double-glove protocols and emergency eyewash stations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.